Dough Rate of Reaction: SAPP-40 vs. SAPP-28
Diphosphoric acid sodium salt (SAPP) is commercially standardized by its Rate of Reaction (ROR). Direct comparison of two primary grades, SAPP-40 and SAPP-28, reveals a significant difference in CO₂ evolution kinetics under standardized dough testing conditions. This quantitative difference dictates suitability for specific manufacturing timelines, from rapid cake production to frozen dough stability [1].
| Evidence Dimension | Dough Rate of Reaction (ROR) |
|---|---|
| Target Compound Data | ROR = 40 ± 4 |
| Comparator Or Baseline | SAPP Grade 28: ROR = 28 ± 4 |
| Quantified Difference | SAPP-40 exhibits a 12-point higher ROR value, indicating ~43% faster CO₂ release rate. |
| Conditions | Standardized dough reaction test (AACC Method) comparing food-grade SAPP powders in a bicarbonate system. |
Why This Matters
Procurement of the incorrect ROR grade directly results in premature gas loss during mixing (with SAPP-40) or insufficient oven-spring (with SAPP-28) in the final baked good, leading to density defects and production waste.
- [1] GJ Phosphate. Exploring the Boundless Possibilities of SAPP 40. View Source
